2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine
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Overview
Description
2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a combination of fluorinated aromatic rings, triazole, piperazine, and pyrimidine moieties
Mechanism of Action
Target of Action
The primary targets of 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control .
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. These pathways are involved in various cellular processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior and function .
Pharmacokinetics
Compounds with similar structures, such as piperazine derivatives, have been shown to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of protein kinases. By inhibiting these enzymes, the compound can disrupt cellular processes controlled by these kinases, potentially leading to changes in cell behavior and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This step often involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Attachment of the Fluorinated Aromatic Ring:
Piperazine and Pyrimidine Integration: The final steps involve the coupling of the triazole intermediate with piperazine and pyrimidine derivatives under appropriate conditions, such as using coupling reagents like HATU or EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methylphenol
- 4-fluorophenol
- 2-fluorophenol
- 4-(trifluoromethyl)phenol
Uniqueness
Compared to these similar compounds, 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine stands out due to its complex structure, which includes multiple functional groups and heterocycles. This complexity provides a higher degree of specificity and potential for diverse biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-13-11-14(3-4-15(13)19)26-12-16(22-23-26)17(27)24-7-9-25(10-8-24)18-20-5-2-6-21-18/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPMDGQFVYLKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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